molecular formula C17H20ClN3O B2366722 2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one CAS No. 2411227-06-8

2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one

Cat. No. B2366722
CAS RN: 2411227-06-8
M. Wt: 317.82
InChI Key: NHVPEPOYIQVBAQ-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The chloro-propanone group is a functional group consisting of a three-carbon chain with a chlorine atom and a ketone group .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The synthesis of such a compound would likely involve the reaction of a quinoline derivative with a chloro-propanone derivative in the presence of a piperazine .


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline ring system attached to a piperazine ring via a three-carbon chain with a ketone group and a chlorine atom .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions of “2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one” are not available in the sources I found.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on the specific compound and its biological targets . Without specific information on “2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one”, it’s difficult to provide a precise mechanism of action.

properties

IUPAC Name

2-chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-13(18)17(22)21-10-8-20(9-11-21)12-15-7-6-14-4-2-3-5-16(14)19-15/h2-7,13H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVPEPOYIQVBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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